molecular formula C15H22ClN3O2S B13964016 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13964016
M. Wt: 343.9 g/mol
InChI Key: ACMSGZMMBXHNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core with a tert-butyl carbamate group at the 1-position and a sulfanylmethyl-linked 2-chloropyrimidine moiety at the 4-position. Such structures are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development .

Properties

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 4-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-5-11(6-9-19)10-22-12-4-7-17-13(16)18-12/h4,7,11H,5-6,8-10H2,1-3H3

InChI Key

ACMSGZMMBXHNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate. This intermediate is then reacted with another substrate at the C2 position using 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The selective displacement of chloride at specific positions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its pharmacological properties.

    Addition Reactions: These reactions can introduce new functional groups into the compound, enhancing its chemical diversity.

Common reagents used in these reactions include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired transformation. The major products formed from these reactions are typically intermediates that can be further modified to yield the final compound .

Scientific Research Applications

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities.

    Biological Research: The compound can be used to study various biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
  • Substituent: 2-Chloro-acetyl-methyl-amino group.
  • Key Differences : Replaces the sulfanylmethyl-pyrimidine with an amide-linked chloro-acetyl group. This introduces a polar, hydrogen-bond-capable moiety, altering solubility and metabolic stability compared to the sulfur-linked pyrimidine in the main compound .
  • Potential Use: Likely serves as a precursor for bioactive molecules requiring amide-based targeting.
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
  • Substituent: Carboxymethyl-amino group.
  • Key Differences : Features a carboxylic acid derivative, which introduces a charged group at physiological pH. This enhances hydrophilicity but reduces membrane permeability compared to the lipophilic pyrimidine-thioether in the main compound .

Pyrimidine Substituent and Linker Modifications

4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • Substituent : 4-Chloro-6-methyl-pyrimidin-2-yloxymethyl.
  • Key Differences :
    • Linker : Oxygen instead of sulfur (oxymethyl vs. sulfanylmethyl).
    • Pyrimidine Substitution : Chlorine at the 4-position and methyl at the 6-position.
  • The chlorine’s position may affect steric interactions in target binding .
4-(2-Chloro-6-methyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
  • Substituent : 2-Chloro-6-methyl-pyrimidin-4-yloxy.
  • Key Differences :
    • Linker : Oxygen-based ether linkage.
    • Pyrimidine Substitution : Chlorine at the 2-position and methyl at the 6-position.
  • Implications : Similar chlorine placement to the main compound but with an oxygen linker, which may reduce nucleophilic substitution reactivity compared to the sulfur-containing analog .

Piperazine vs. Piperidine Derivatives

4-(6-(3-Chloro-4-fluorophenyl)-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
  • Core Structure : Piperazine (two nitrogen atoms) instead of piperidine.
  • Substituent : 3-Chloro-4-fluorophenyl and 2-methylpyrrolidin-1-yl groups on pyrimidine.
  • The bulky aryl group may improve selectivity in kinase inhibition .

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

Compound Name (Abbreviated) Linker Atom Pyrimidine Substitution Molecular Weight (g/mol) LogP* (Predicted)
Main Compound (2-Cl-pyrimidin-4-yl-SCH2-) S 2-Cl ~353.88 3.2
4-Cl-6-Me-pyrimidin-2-yl-OCH2- O 4-Cl, 6-Me ~356.83 2.8
2-Cl-6-Me-pyrimidin-4-yl-O- O 2-Cl, 6-Me ~356.83 2.9
2-Chloro-acetyl-methyl-amino N (amide) N/A ~302.80 1.5

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Sulfur vs. Oxygen Linkers : Sulfur-containing linkers (e.g., main compound) offer higher metabolic stability but may pose synthesis challenges due to oxidation sensitivity. Oxygen linkers are synthetically simpler but less stable in vivo .
  • Chlorine Position : Chlorine at the pyrimidine’s 2-position (main compound) enhances electrophilicity, facilitating cross-coupling reactions critical for drug derivatization. Chlorine at the 4-position (e.g., ) may hinder such reactivity .
  • Piperidine vs.

Biological Activity

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.

  • Molecular Formula : C14H19ClN2O2S
  • Molecular Weight : 304.83 g/mol
  • CAS Number : 1353951-63-9

Biological Activity Overview

The compound has been studied for various biological activities, primarily focusing on its potential as an inhibitor in different enzymatic pathways. Here are some key findings:

Antiviral Activity

Research indicates that compounds with similar structural motifs have shown promise as antiviral agents. For instance, pyrimidine derivatives have been investigated for their ability to inhibit viral neuraminidase, a critical enzyme for the replication of viruses such as influenza .

The proposed mechanism involves the interaction of the compound with specific amino acid residues in the active site of target enzymes. The presence of the chloro-pyrimidine moiety is believed to enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Study 1: Inhibition of Influenza Virus Neuraminidase

A study tested various amino acids and their derivatives against influenza virus neuraminidase, identifying compounds that effectively inhibited the enzyme. The structure of this compound aligns with those found to have significant inhibitory effects, suggesting potential utility in antiviral therapies .

Study 2: Cardiovascular Applications

In another research context, related piperidine derivatives were evaluated for their effects on dilated cardiomyopathy. These studies highlighted the potential cardiovascular benefits of compounds with similar structures, indicating that modifications to the piperidine core could yield therapeutics for heart diseases .

Data Tables

Activity Target IC50 (µM) Reference
Neuraminidase InhibitionInfluenza Virus0.5
Cardiovascular EffectsDilated CardiomyopathyNot specified
CytotoxicityCancer Cell Lines3.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.